4-{[(e)-(4-Cyanophenyl)methylidene]amino}benzenesulfonamide
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Overview
Description
4-{[(E)-(4-Cyanophenyl)methylidene]amino}benzenesulfonamide is a chemical compound with the molecular formula C14H11N3O2S. It is a derivative of benzenesulfonamide and contains a cyanophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(4-Cyanophenyl)methylidene]amino}benzenesulfonamide typically involves the condensation reaction between 4-cyanobenzaldehyde and 4-aminobenzenesulfonamide. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-(4-Cyanophenyl)methylidene]amino}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
Scientific Research Applications
4-{[(E)-(4-Cyanophenyl)methylidene]amino}benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[(E)-(4-Cyanophenyl)methylidene]amino}benzenesulfonamide involves the inhibition of carbonic anhydrase IX (CA IX). This enzyme is overexpressed in many solid tumors and plays a role in maintaining the pH balance within cancer cells. By inhibiting CA IX, the compound disrupts the tumor’s metabolic processes, leading to reduced cell proliferation and increased apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-{[(E)-(4-Methoxyphenyl)methylidene]amino}benzenesulfonamide: Similar structure but with a methoxy group instead of a cyano group.
4-{[(E)-(4-Methylphenyl)methylidene]amino}benzenesulfonamide: Contains a methyl group instead of a cyano group.
Uniqueness
4-{[(E)-(4-Cyanophenyl)methylidene]amino}benzenesulfonamide is unique due to its cyano group, which can significantly influence its electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as in medicinal chemistry for enzyme inhibition .
Properties
Molecular Formula |
C14H11N3O2S |
---|---|
Molecular Weight |
285.32 g/mol |
IUPAC Name |
4-[(4-cyanophenyl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C14H11N3O2S/c15-9-11-1-3-12(4-2-11)10-17-13-5-7-14(8-6-13)20(16,18)19/h1-8,10H,(H2,16,18,19) |
InChI Key |
JOAWKSHTFJRTLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)S(=O)(=O)N)C#N |
Origin of Product |
United States |
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